methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate
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Overview
Description
Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazine ring, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary targets of STL281273 are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress response. The compound interacts favorably with the active residues of these proteins .
Mode of Action
STL281273 exhibits its action by interacting with its targets, leading to changes in their activity. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This inhibition results in anti-neuroinflammatory properties .
Biochemical Pathways
STL281273 affects several biochemical pathways. It inhibits the NF-kB inflammatory pathway and ER stress . The compound also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
STL281273 has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells .
Action Environment
The action, efficacy, and stability of STL281273 can be influenced by various environmental factors. These could include the physiological conditions of the body, such as pH and temperature, as well as external factors like storage conditions. For instance, STL281273 should be stored at 2-8 ℃, dry, and sealed to maintain its stability and efficacy.
Preparation Methods
The synthesis of methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate involves multiple steps, typically starting with the preparation of the triazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazine ring. Industrial production methods may employ microwave-assisted synthesis or solid-phase synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the triazine ring. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate can be compared with other triazine derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Used in drug research and development.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Studied for its unique chemical properties. The uniqueness of this compound lies in its specific structure and the presence of the triazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-21-12(20)8-2-4-9(5-3-8)15-11(19)7-22-13-16-10(18)6-14-17-13/h2-6H,7H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUWGFYKQKBGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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